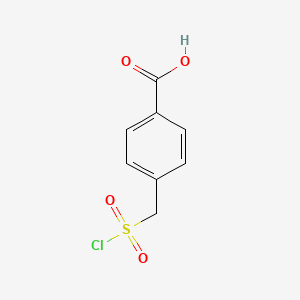
4-(クロロスルホニル)メチル安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Chlorosulfonyl)methyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where a chlorosulfonyl group is attached to the methyl group at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
4-((Chlorosulfonyl)methyl)benzoic acid is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chlorosulfonyl)methyl)benzoic acid typically involves the chlorosulfonation of methyl benzoate. The reaction is carried out by treating methyl benzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: Methyl benzoate is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Hydrolysis: The resulting product is then hydrolyzed to yield 4-((Chlorosulfonyl)methyl)benzoic acid.
Industrial Production Methods
In industrial settings, the production of 4-((Chlorosulfonyl)methyl)benzoic acid involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-((Chlorosulfonyl)methyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 4-methylbenzoic acid.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
4-Methylbenzoic Acid: Formed from reduction reactions.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
作用機序
The mechanism of action of 4-((Chlorosulfonyl)methyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of more complex molecules.
類似化合物との比較
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the methyl group.
Methyl 4-(chlorosulfonyl)benzoate: An ester derivative with similar reactivity.
4-(Bromomethyl)benzoic acid: Similar structure but with a bromine atom instead of the chlorosulfonyl group.
Uniqueness
4-((Chlorosulfonyl)methyl)benzoic acid is unique due to the presence of both the chlorosulfonyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
特性
IUPAC Name |
4-(chlorosulfonylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYFDUEPISFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
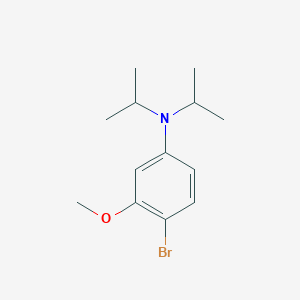
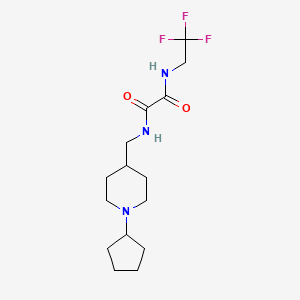
![Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2597629.png)
![8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride](/img/structure/B2597630.png)
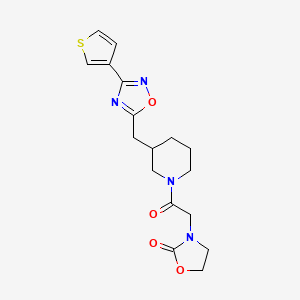
![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2597635.png)
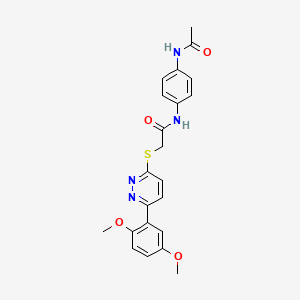
![Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2597638.png)
![N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2597639.png)
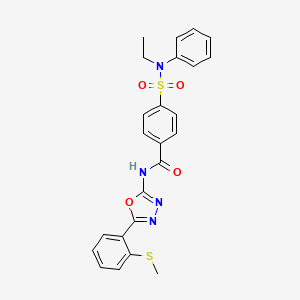
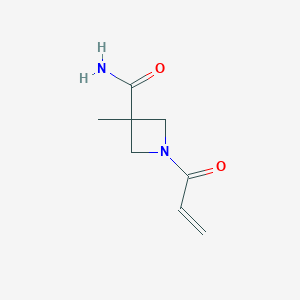
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE](/img/structure/B2597645.png)
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2597646.png)
![9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride](/img/structure/B2597649.png)
